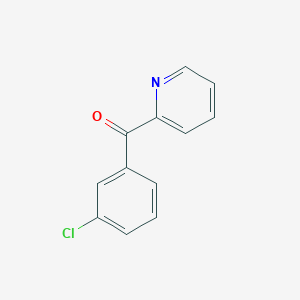
(3-Chlorophenyl)(pyridin-2-yl)methanone
Übersicht
Beschreibung
(3-Chlorophenyl)(pyridin-2-yl)methanone: is an aromatic ketone with the molecular formula C12H8ClNO. This compound features a chlorophenyl group and a pyridinyl group linked by a methanone bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing (3-Chlorophenyl)(pyridin-2-yl)methanone involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This process uses water as the oxygen source under mild conditions, making it an efficient and environmentally friendly approach . The reaction typically proceeds with moderate to good yields, and the use of water helps minimize the production of hazardous by-products .
Industrial Production Methods: Industrial production of this compound often involves similar oxidative processes, scaled up to meet commercial demands. The use of transition metal catalysts, such as copper, is common in these large-scale operations due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Chlorophenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through the oxidation of pyridin-2-yl-methanes.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions to modify the aromatic rings.
Major Products: The primary product of these reactions is this compound itself, with potential for further derivatization depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (3-Chlorophenyl)(pyridin-2-yl)methanone serves as a valuable intermediate for the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block .
Biology and Medicine: Its aromatic ketone motif is a common feature in many bioactive molecules .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism by which (3-Chlorophenyl)(pyridin-2-yl)methanone exerts its effects is primarily through its ability to participate in oxidation and substitution reactions. The compound’s molecular structure allows it to interact with various catalysts and reagents, facilitating the formation of new chemical bonds and the transformation of substrates . The specific molecular targets and pathways involved depend on the context of its use, particularly in medicinal chemistry where it may interact with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
(3-Chlorophenyl)(pyridin-2-yl)methanol: This compound is structurally similar but features a hydroxyl group instead of a ketone.
(3-Chlorophenyl)(pyridin-2-yl)methane: This compound lacks the carbonyl group present in (3-Chlorophenyl)(pyridin-2-yl)methanone.
Uniqueness: this compound is unique due to its combination of a chlorophenyl group and a pyridinyl group linked by a methanone bridge. This structure imparts specific chemical properties, such as the ability to undergo oxidation and substitution reactions efficiently . Its versatility in synthetic applications and potential in medicinal chemistry further distinguish it from similar compounds.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEIFMBOVCPJGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444035 | |
| Record name | 2-(3-CHLOROBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73742-07-1 | |
| Record name | 2-(3-CHLOROBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorobenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)







![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)

![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)

